3-(3,4-Difluorophenoxy)propan-1-amine
Description
Properties
IUPAC Name |
3-(3,4-difluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYGOLUQNKJPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285301 | |
| Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950644-35-6 | |
| Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950644-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3,4-Difluorophenoxy)propan-1-amine is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a propan-1-amine backbone and a difluorophenoxy group, suggests various interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁F₂NO, with a molecular weight of approximately 185.19 g/mol. The presence of fluorine atoms enhances its lipophilicity, which is crucial for biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer treatment and neurological disorders. Initial studies have shown its potential to inhibit cell proliferation in various cancer cell lines.
The compound's mechanism of action is primarily linked to its binding affinity with specific biological receptors and enzymes. Interaction studies have indicated that it may affect signaling pathways associated with cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cancer Cell Inhibition :
- In vitro studies demonstrated that this compound shows significant inhibitory effects on various cancer cell lines. For instance, it exhibited an IC50 value of 6.6 ± 0.6 µM against A549 lung cancer cells and 6.9 ± 0.7 µM against HepG2 hepatocellular carcinoma cells .
- Another study highlighted its effectiveness against HT-29 colon cancer cells with an IC50 value of 13.73 ± 2.32 µM .
- Neurological Activity :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(4-Fluorophenoxy)propan-1-amine | Contains a single fluorine atom | Studied for antidepressant properties |
| 2-(3,5-Difluorophenoxy)propan-1-amine | Different fluorine positioning | Potential anticancer activity |
| 3-(3,5-Difluorophenoxy)propan-1-amines | Similar structure but differing profiles | Variations in biological activity |
This comparison highlights how the specific arrangement of fluorine atoms in this compound may enhance its biological activity compared to other compounds.
Comparison with Similar Compounds
Key Observations:
Fluorine Positional Isomerism : The placement of fluorine atoms (e.g., 3,4- vs. 2,4-difluoro) significantly alters electronic properties. For example, 1-(2,4-Difluorophenyl)propan-1-amine (MW 171.19) has a lower molecular weight and distinct reactivity compared to the 3,4-difluoro isomer due to steric and electronic differences .
Linker Modifications: Substituting the oxygen atom in the phenoxy group with sulfur (e.g., 3-[(4-Methoxyphenyl)thio]propan-1-amine) increases lipophilicity, which may improve membrane permeability in biological systems .
Reactivity and Stability
- Degradation Pathways: Evidence from lignin model compounds (e.g., 2-(3,5-difluoro-phenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol) suggests that fluorinated phenoxy groups are susceptible to cleavage under oxidative conditions, releasing phenolic derivatives like 3,5-difluorophenol . This implies that this compound may undergo similar degradation in reactive environments.
Preparation Methods
Detailed Preparation Methods
Preparation of the Phenoxy Intermediate
- The starting material is usually a 3,4-difluorophenol or related derivative.
- This phenol is reacted with an appropriate alkyl halide or epoxide containing a propyl chain to form the 3-(3,4-difluorophenoxy)propyl intermediate via nucleophilic substitution.
- Conditions typically involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate the ether bond formation.
Introduction of the Amino Group
Two main approaches are used to convert the propyl intermediate into the amine:
Nucleophilic Substitution of Halogenated Propyl Intermediates
- The halogenated propyl ether intermediate (e.g., 3-(3,4-difluorophenoxy)propyl chloride or bromide) undergoes nucleophilic substitution with ammonia or an amine source.
- This reaction typically proceeds under reflux conditions in solvents such as ethanol or water.
- The substitution yields 3-(3,4-difluorophenoxy)propan-1-amine after purification.
Reductive Amination
- The aldehyde or ketone derivative of the propyl intermediate is reacted with ammonia or a primary amine to form an imine intermediate.
- The imine is then reduced using catalytic hydrogenation (e.g., Pd/C, Pt catalysts) or chemical reductants such as sodium cyanoborohydride (NaBH3CN).
- This method allows for the preparation of primary, secondary, or tertiary amines depending on the amine source used.
Research Findings and Optimization
Catalysts and Reaction Conditions
- Catalytic hydrogenation using platinum or palladium catalysts has been demonstrated as effective for reducing imine intermediates to amines.
- Sodium cyanoborohydride is preferred for reductive amination due to its selectivity and mild reaction conditions.
- Acid catalysts (weak acids) are often necessary to facilitate imine formation by promoting the condensation between the amine and carbonyl group.
Yield and Purity Considerations
- The nucleophilic substitution route may suffer from competing elimination or side reactions, requiring careful control of temperature and solvent.
- Reductive amination is versatile but may require careful control of pH and stoichiometry to avoid over-reduction or side-product formation.
- The hydrochloride salt form of the amine is often isolated to improve compound stability and ease of handling.
Comparative Data Table of Preparation Approaches
| Preparation Step | Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phenoxy Intermediate Formation | Nucleophilic substitution | 3,4-difluorophenol + alkyl halide, base (K2CO3), DMF/acetone, reflux | High selectivity for ether bond | Requires pure starting materials |
| Amino Group Introduction | Nucleophilic substitution | Halogenated propyl intermediate + NH3, EtOH/water, reflux | Simple, direct | Possible side reactions, moderate yields |
| Amino Group Introduction | Reductive amination | Aldehyde intermediate + NH3 + NaBH3CN or catalytic H2, acid catalyst | Versatile, mild conditions | Requires imine formation step |
Q & A
Q. What are the common synthetic routes for preparing 3-(3,4-difluorophenoxy)propan-1-amine, and what are their comparative yields?
The compound can be synthesized via nucleophilic substitution reactions. A plausible route involves reacting 3,4-difluorophenol with a propylamine derivative (e.g., 3-bromopropylamine) under basic conditions. Alternatively, reductive amination of 3-(3,4-difluorophenoxy)propanal using ammonia or a protected amine precursor may be employed. Yields depend on reaction optimization: for example, analogous syntheses of 3-(3,4-difluorophenoxy)propanoic acid achieved 49% yield using β-propiolactone and 72% with acrylonitrile . Methodological recommendations include testing catalysts (e.g., K₂CO₃) and solvents (DMF, THF) to enhance efficiency.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : H and F NMR to confirm the aromatic substitution pattern and amine proton integration.
- HPLC-MS : To assess purity (>98% as per industry standards) and detect trace impurities .
- FT-IR : To identify functional groups (e.g., C-F stretch at 1100–1000 cm⁻¹, N-H bend at 1600 cm⁻¹).
- Elemental Analysis : Validate molecular formula (C₉H₁₀F₂NO).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as fluorinated amines may release toxic vapors.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and regioselectivity of the difluorophenoxy group?
Systematic optimization involves:
- Temperature Control : Elevated temperatures (80–100°C) may favor nucleophilic substitution but risk side reactions.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like KI improve leaving-group displacement.
- Catalyst Exploration : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate reactions in biphasic systems.
- Computational Modeling : DFT calculations predict regioselectivity by analyzing transition-state energies for ortho/meta/para substitutions .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenoxy amines?
Discrepancies may arise from impurities or assay variability. Mitigation approaches include:
- Reproducibility Checks : Replicate experiments across multiple labs using standardized protocols.
- Comparative SAR Studies : Synthesize analogs (e.g., monofluoro or trifluoromethyl variants) to isolate substituent effects .
- Advanced Purity Analysis : Use LC-MS/MS to rule out degradation products or isomeric impurities .
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like GPCRs or enzymes. Focus on:
- Electrostatic Potential Maps : Highlight fluorine’s electron-withdrawing effects on aromatic rings.
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorine substitution .
Q. What are the degradation pathways of this compound under varying storage conditions?
Stability studies under accelerated conditions (40°C/75% RH) identify degradation products via LC-MS. Key findings:
- Oxidative Degradation : Amine oxidation to nitro or imine derivatives.
- Hydrolytic Cleavage : Phenoxy-amine bond rupture in acidic/basic media. Storage recommendations: inert atmosphere (N₂/Ar) at −20°C .
Methodological Guidance for Data Interpretation
- Contradictory Biological Data : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based activity).
- Synthetic Byproducts : Use preparative HPLC to isolate and characterize side products for mechanistic insights.
- Fluorine-Specific Effects : Compare F NMR shifts with analogs to assess electronic/steric contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
